molecular formula C17H24N2O B14542118 N-[1-(Cyclohexylamino)-1,3-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine CAS No. 62003-08-1

N-[1-(Cyclohexylamino)-1,3-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine

Cat. No.: B14542118
CAS No.: 62003-08-1
M. Wt: 272.4 g/mol
InChI Key: HABHQKMKQSDEBO-UHFFFAOYSA-N
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Description

N-[1-(Cyclohexylamino)-1,3-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is a complex organic compound with a unique structure that includes a cyclohexylamino group, a dimethyl-indene core, and a hydroxylamine moiety

Properties

CAS No.

62003-08-1

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

N-[3-(cyclohexylamino)-1,3-dimethyl-1H-inden-2-ylidene]hydroxylamine

InChI

InChI=1S/C17H24N2O/c1-12-14-10-6-7-11-15(14)17(2,16(12)19-20)18-13-8-4-3-5-9-13/h6-7,10-13,18,20H,3-5,8-9H2,1-2H3

InChI Key

HABHQKMKQSDEBO-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C(C1=NO)(C)NC3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Cyclohexylamino)-1,3-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine typically involves multiple steps, starting with the preparation of the indene core. This can be achieved through a series of reactions including cyclization and functional group modifications. The cyclohexylamino group is introduced via nucleophilic substitution, and the hydroxylamine moiety is added through a reaction with hydroxylamine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Cyclohexylamino)-1,3-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-[1-(Cyclohexylamino)-1,3-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(Cyclohexylamino)-1,3-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives and hydroxylamine-containing molecules. Examples are:

  • N-[1-(Cyclohexylamino)-1,3-dimethyl-1,3-dihydro-2H-inden-2-ylidene]amine
  • N-[1-(Cyclohexylamino)-1,3-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydrazine

Uniqueness

N-[1-(Cyclohexylamino)-1,3-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

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